2-(Difluoromethoxy)-6-naphthol
Description
2-(Difluoromethoxy)-6-naphthol is a naphthalene derivative featuring a hydroxyl (-OH) group at the 6-position and a difluoromethoxy (-O-CF₂H) group at the 2-position. Its synthesis and applications are inferred from analogs, such as its role in pantoprazole synthesis via intermediates like 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole .
Properties
Molecular Formula |
C11H8F2O2 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
6-(difluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-10-4-2-7-5-9(14)3-1-8(7)6-10/h1-6,11,14H |
InChI Key |
FSYQCBBYSAMQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method involves the reaction of 6-naphthol with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using reagents such as ClCF₂H or other difluorocarbene precursors . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethoxy group.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-6-naphthol may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-6-naphthol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, such as the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and applications of 2-(difluoromethoxy)-6-naphthol and related naphthol derivatives:
Key Observations:
- Steric Considerations : The 3,4-dimethoxyphenyl substituent in the dimethoxy/ethoxy analog introduces significant steric hindrance, which may limit its utility in certain coupling reactions .
- Pharmaceutical Relevance : Both 2-(difluoromethoxy)-6-naphthol and (6-methoxy-2-naphthyl)acetic acid are linked to drug development (e.g., pantoprazole and naproxen derivatives), whereas brominated naphthols are more commonly used in materials science .
Stability and Reactivity
- Oxidation Sensitivity : 2-(Difluoromethoxy)-6-naphthol shares instability challenges with sulfoxide intermediates in pantoprazole synthesis, where overoxidation to sulfone byproducts is a critical concern .
- Comparative Stability : Brominated naphthols (e.g., 6-bromo-2-naphthol) exhibit higher thermal stability due to the strong C-Br bond, whereas methoxy-substituted derivatives are prone to demethylation under acidic conditions .
Biological Activity
2-(Difluoromethoxy)-6-naphthol (DFMN) is a fluorinated aromatic compound with the molecular formula CHFO. Its unique difluoromethoxy group enhances its binding affinity to various enzymes and receptors, making it a subject of interest in medicinal chemistry and biological studies. This article explores the biological activity of DFMN, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.
The difluoromethoxy group in DFMN contributes to its stability and reactivity. This compound has been shown to interact significantly with biological targets, leading to various biochemical effects such as enzyme inhibition and modulation of signaling pathways. The structural attributes of DFMN allow for enhanced lipophilicity and bioavailability compared to non-fluorinated analogues.
DFMN exhibits its biological effects primarily through interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which play critical roles in cell proliferation and differentiation. The mechanism involves:
- Binding Affinity : The difluoromethoxy group increases the compound's affinity for FGFRs, leading to inhibited receptor activity.
- Cell Proliferation : By inhibiting FGFRs, DFMN can reduce cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
Recent studies have demonstrated that DFMN effectively inhibits FGFR-mediated signaling pathways in vitro. For instance, a study reported that DFMN reduced the proliferation of cancer cells by approximately 70% at a concentration of 10 µM, highlighting its potency as an FGFR inhibitor .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the distinct advantages of DFMN:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-(Trifluoromethoxy)-6-naphthol | Contains a trifluoromethoxy group | Enhanced electron-withdrawing properties |
| 2-(Methoxy)-6-naphthol | Contains a methoxy group | Less lipophilic compared to DFMN |
| 2-(Difluoromethoxy)aniline | Difluoromethoxy group attached | Different reactivity due to amine functionality |
The table illustrates that while other compounds may exhibit similar biological activities, DFMN's difluoromethoxy group provides superior binding properties and stability.
Cancer Treatment Applications
DFMN's potential as an anticancer agent has been explored in several case studies. One notable study involved administering DFMN to mice with xenograft tumors. The results indicated a significant reduction in tumor size after treatment compared to control groups, supporting the hypothesis that FGFR inhibition plays a crucial role in tumor growth suppression .
Enzyme Interaction Studies
Further investigations into the enzyme interaction profile of DFMN revealed that it not only inhibits FGFRs but also modulates other enzyme activities involved in metabolic pathways. For example, DFMN was found to inhibit cytochrome P450 enzymes, which are essential for drug metabolism . This dual activity suggests that DFMN could be beneficial in combination therapies where modulation of both growth factor signaling and drug metabolism is desired.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
